1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
Description
1H-Pyrrolo[2,3-b]pyridine derivatives are privileged scaffolds in medicinal chemistry due to their structural resemblance to indoles and 7-azaindoles, which are prevalent in bioactive molecules. The compound 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- features a methyl group at the 3-position of the pyrrolopyridine core and a 4-methylphenylsulfonyl (tosyl) protecting group at the 1-position. The tosyl group enhances stability and modulates reactivity for downstream functionalization, such as cross-coupling or metalation reactions .
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-12(2)14-4-3-9-16-15(14)17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWUCCOKDIIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine or similar halogenated pyrrolopyridine derivatives. These intermediates can be prepared by cyclization reactions involving substituted aminopyridines and pyrrole precursors or by direct halogenation of the pyrrolopyridine core.
Installation of the 3-Methyl Group
Methylation at the 3-position can be achieved via electrophilic substitution or by using methyl-substituted pyrrole precursors during ring formation. Alternatively, methyl groups can be introduced through selective alkylation reactions on the pyrrolopyridine scaffold.
Sulfonylation with 4-Methylphenylsulfonyl Chloride
The key sulfonylation step involves the reaction of the pyrrolopyridine nitrogen (N-1) with p-toluenesulfonyl chloride (4-methylphenylsulfonyl chloride) under basic conditions. A typical procedure is as follows:
- Dissolve the pyrrolopyridine intermediate (e.g., 3-methyl-5-bromo-1H-pyrrolo[2,3-b]pyridine) in an organic solvent such as dichloromethane.
- Add a phase transfer catalyst like tetrabutylammonium hydrogen sulfate.
- Add aqueous sodium hydroxide to maintain a basic environment.
- Slowly add p-toluenesulfonyl chloride at 0–20 °C.
- Stir the mixture under nitrogen atmosphere for 1 hour to allow sulfonylation at the nitrogen atom.
- Work up the reaction by extraction, filtration through Celite, and purification by standard chromatographic methods.
Halogenation at the 2-Position (Optional)
For derivatives such as 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]pyrrolo[2,3-b]pyridine, halogenation at the 2-position is performed typically by electrophilic iodination using iodine or iodine reagents under controlled conditions. This step is crucial for further functionalization or biological activity tuning.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1. Preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine | Starting materials + bromination reagents | 5-bromo-pyrrolopyridine intermediate | ~85% (literature typical) |
| 2. Methylation at 3-position | Methylating agent (e.g., methyl iodide) under basic conditions | 3-methyl-5-bromo-pyrrolopyridine | 70-80% |
| 3. Sulfonylation with p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride, NaOH, tetrabutylammonium hydrogen sulfate, DCM, 0–20 °C | 3-methyl-1-(4-methylphenyl)sulfonyl-5-bromo-pyrrolopyridine | 75-90% |
| 4. Iodination at 2-position (if required) | Iodine reagent, controlled temperature | 2-iodo-3-methyl-1-(4-methylphenyl)sulfonyl-pyrrolopyridine | 60-75% |
Analytical and Purification Techniques
- Extraction: Organic layers are separated using ethyl acetate and washed with brine.
- Drying: Organic extracts are dried over anhydrous sodium sulfate.
- Filtration: Removal of solids via Celite filtration.
- Concentration: Solvent removal under reduced pressure.
- Purification: Ion-exchange resins (e.g., DOWEX 50WX2-400) can be used to remove impurities, followed by recrystallization or chromatography.
- Characterization: LC-MS, NMR (1H and 13C), and elemental analysis confirm purity and structure.
Research Findings and Optimization Notes
- The use of phase transfer catalysts enhances sulfonylation efficiency.
- Maintaining an inert atmosphere (N2) during heating steps prevents oxidation.
- Ion-exchange resin treatment improves product purity by removing acidic or basic impurities.
- Sulfonylation is highly regioselective for the nitrogen atom at position 1.
- Multi-step synthesis yields are generally high, making the process practical for research and medicinal chemistry applications.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative |
| Methylation Agent | Methyl iodide or equivalent |
| Sulfonylation Reagent | p-Toluenesulfonyl chloride (4-methylphenylsulfonyl chloride) |
| Solvent | Dichloromethane (DCM), dioxane/water mixtures |
| Base | Sodium hydroxide (aqueous) |
| Catalyst | Tetrabutylammonium hydrogen sulfate (phase transfer catalyst) |
| Temperature | 0–20 °C for sulfonylation; 80 °C for cross-coupling steps |
| Purification | Extraction, drying, ion-exchange resin treatment, chromatography |
| Characterization | LC-MS, NMR, elemental analysis |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-B]pyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and sulfonyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Phosphodiesterase Inhibition
- A study highlighted the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridine that act as selective phosphodiesterase 4B inhibitors. One compound showed significant inhibition of TNF-α release from macrophages and was noted for its potential in treating central nervous system diseases due to its selectivity against CNS receptors .
-
SGK-1 Kinase Inhibition
- Research has identified this compound as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in renal and cardiovascular diseases, making this compound a candidate for therapeutic intervention in conditions associated with electrolyte balance and cell proliferation .
-
Cytotoxic Activity
- Another investigation focused on the cytotoxic effects of various derivatives of this compound against c-Met, a receptor tyrosine kinase involved in cancer progression. The study utilized molecular fingerprints to predict the activity of these compounds, suggesting their potential as anticancer agents .
Case Study 1: PDE4B Inhibitors
A series of compounds based on the pyrrolo[2,3-b]pyridine scaffold were evaluated for their ability to inhibit phosphodiesterase 4B. The most promising derivative displayed an IC50 value ranging from 0.11 to 1.1 μM, indicating strong inhibitory activity . This finding supports further development for conditions like asthma and chronic obstructive pulmonary disease.
Case Study 2: SGK-1 Inhibition
The application of this compound in renal disease was explored through its ability to inhibit SGK-1 kinase activity. The inhibition was linked to potential therapeutic benefits in managing sodium retention and cellular proliferation in renal tissues . This positions the compound as a valuable candidate for treatments targeting electrolyte imbalances.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the FGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells where FGFR signaling is abnormally activated .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) increase thermal stability and polarity, as seen in the higher boiling point (514.9°C) of the bromo derivative .
- Synthetic Yields : Conjugates with bulky substituents (e.g., 3e’s indole-thiazole moiety) exhibit higher yields (97%) compared to simpler analogs (e.g., 3f at 40%), likely due to crystallization efficiency .
- Spectroscopic Signatures: IR spectra consistently show SO₂ stretching (~1340 cm⁻¹) and NH peaks (~3328 cm⁻¹) in non-methylated pyrrolopyridines, while methylated derivatives lack NH signals .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is particularly noteworthy for its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolo[2,3-b]pyridine core with a sulfonyl group attached to a methylphenyl moiety.
Biological Activity Overview
Research indicates that 1H-Pyrrolo[2,3-B]pyridine derivatives exhibit a range of biological activities, including:
- Inhibition of Phosphodiesterases (PDEs) : Compounds in this class have shown promise as selective inhibitors of PDE4B, which plays a crucial role in inflammatory processes and central nervous system (CNS) disorders. For example, derivatives have been reported to inhibit TNF-α release from macrophages exposed to inflammatory stimuli .
- Anticancer Properties : Some studies suggest that these compounds may possess anticancer activity by inducing apoptosis in various cancer cell lines. Specific mechanisms include the modulation of signaling pathways associated with cell proliferation and survival.
Case Study 1: PDE4B Inhibition
A study focused on the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives demonstrated that specific modifications to the structure significantly enhance PDE4B inhibition. For instance, a compound identified as 11h exhibited an IC50 value of approximately , indicating strong inhibitory activity against PDE4B .
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| 11h | 0.48 | 99 |
| Control | - | <20 |
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer potential of pyrrolo[2,3-b]pyridine compounds against various cancer cell lines. The results indicated that certain derivatives could effectively induce apoptosis through the activation of caspase pathways. For instance, one derivative was able to reduce cell viability by over 70% in breast cancer cell lines after 48 hours of treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that:
- Substituent Effects : The nature and position of substituents on the pyrrolo[2,3-b]pyridine ring significantly influence biological activity. For example, the introduction of halogens or larger alkyl groups at specific positions has been linked to enhanced potency against PDE4B .
- Hydrophobicity and Ring Size : Variations in hydrophobicity and ring size also play critical roles in determining the selectivity and potency of these compounds against various biological targets.
Q & A
Q. What are the key synthetic routes for 3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?
The synthesis involves multi-step protocols, including cyclization and sulfonylation. Critical steps include:
- Cyclization : Formation of the pyrrolo[2,3-b]pyridine core via Pd-catalyzed cross-coupling or condensation reactions.
- Sulfonylation : Introduction of the 4-methylphenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., NaH in THF).
- Optimization : Reaction parameters (temperature, pH, solvent polarity) must be tightly controlled to achieve >80% yield and >95% purity .
- Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity .
Q. How is the compound structurally characterized?
Structural validation relies on:
Q. What is the primary mechanism of action of this compound?
It acts as a fibroblast growth factor receptor (FGFR) inhibitor , targeting the ATP-binding pocket of FGFR1–3 (IC₅₀: 7–25 nM) with selectivity over FGFR4 (IC₅₀: 712 nM). The sulfonyl group enhances binding to hinge residues (e.g., D641 in FGFR1), while the pyrrolopyridine core stabilizes hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize FGFR inhibition?
Key strategies include:
- Substituent modification : Introducing hydrogen bond acceptors (e.g., pyrimidine at position 3) improves interactions with G485 in FGFR1 .
- Bioisosteric replacement : Replacing the methyl group with halogens (e.g., Cl, F) enhances potency and selectivity.
- Pharmacophore mapping : Computational models (e.g., molecular docking) identify critical binding motifs (e.g., sulfonyl group orientation) .
- Data-driven prioritization : Compounds with FGFR1 IC₅₀ <10 nM and >100-fold selectivity over FGFR4 are prioritized for in vivo testing .
Q. What in vitro models evaluate its anticancer efficacy?
- Cell proliferation assays : Dose-response curves in FGFR-driven cancer lines (e.g., breast cancer 4T1 cells) using MTT or CellTiter-Glo.
- Apoptosis assays : Annexin V/PI staining confirms caspase-3/7 activation at IC₅₀ concentrations (e.g., 10–50 µM).
- Migration/invasion assays : Transwell assays quantify inhibition of 4T1 cell motility (e.g., 50% reduction at 1 µM) .
Q. How can researchers resolve contradictions in biological data (e.g., variable IC₅₀ values)?
- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Orthogonal validation : Confirm FGFR inhibition via Western blot (phospho-FGFR reduction) and cellular thermal shift assays (CETSA).
- Buffer optimization : Adjust pH (7.4–7.8) and ionic strength to mimic physiological conditions .
Q. What strategies improve pharmacokinetics (PK) through structural modification?
- Solubility enhancement : Introduce polar groups (e.g., morpholine at position 2) to increase aqueous solubility (>50 µg/mL).
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to reduce CYP450-mediated clearance.
- Plasma protein binding (PPB) : Lower PPB (<90%) via steric hindrance (e.g., bulky tert-butyl groups) .
Q. How are computational methods applied in its development?
- Molecular docking : Predict binding modes to FGFR1 (PDB: 3RH0) using AutoDock Vina or Schrödinger Glide.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å).
- QSAR models : Corrogate substituent electronegativity with inhibitory activity (R² >0.85) .
Q. What is the compound’s stability under physiological conditions?
- pH stability : Stable in PBS (pH 7.4) for 24 hours at 37°C, but degrades in acidic conditions (pH <4).
- Thermal stability : Melting point >200°C confirms solid-state stability.
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .
Q. How are in vivo efficacy studies designed for this compound?
- Xenograft models : Administer 10–50 mg/kg orally in immunodeficient mice bearing FGFR-amplified tumors.
- Pharmacodynamic markers : Monitor tumor phospho-FGFR levels via immunohistochemistry.
- Toxicology : Assess liver enzymes (ALT/AST) and body weight weekly to determine maximum tolerated dose (MTD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
